(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol
Description
Properties
CAS No. |
185016-97-1 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
[3-(dimethylamino)imidazo[5,1-a]isoquinolin-1-yl]methanol |
InChI |
InChI=1S/C14H15N3O/c1-16(2)14-15-12(9-18)13-11-6-4-3-5-10(11)7-8-17(13)14/h3-8,18H,9H2,1-2H3 |
InChI Key |
XQSHSSZYCUAFCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C2N1C=CC3=CC=CC=C32)CO |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralsky Cyclization
The Bischler-Napieralsky reaction is a classical method for synthesizing 3,4-dihydroisoquinolines, which serve as intermediates for imidazo[5,1-a]isoquinolines. For example:
Imidazole Annulation
The imidazo[5,1-a]isoquinoline core is formed via cyclization of isoquinoline precursors with imidazole-building reagents:
Key Catalysts and Conditions
Functionalization at the 3-Position: Dimethylamino Group
Nucleophilic Substitution
A halogen (Cl/Br) at the 3-position undergoes substitution with dimethylamine:
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enables direct installation of dimethylamino groups:
Introduction of the 1-Methanol Group
Grignard Addition to Aldehyde Intermediates
Reduction of Esters or Nitriles
Comparative Functionalization Routes
Integrated Synthetic Pathways
Sequential Route (PPA-Based)
Photochemical Approach
Recent advances utilize aromatic ketone photocatalysts (e.g., 9-fluorenone) for imidazo-isoquinoline synthesis under visible light:
-
Advantages : Mild conditions (25°C, 24 hours), no metal catalysts.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazoisoquinoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazoisoquinoline compounds.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted imidazoisoquinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of (3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The dimethylamino and hydroxymethyl substituents in the target compound distinguish it from other imidazo[5,1-a]isoquinoline derivatives. Key comparisons include:
Table 1: Substituent-Driven Property Comparison
Key Observations :
- Polarity: The hydroxymethyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like 2-(m-ethoxyphenyl) derivatives .
- Toxicity: Dichlorophenyl-substituted analogs exhibit acute toxicity, whereas dimethylamino and hydroxymethyl groups may reduce such risks .
- Synthetic Complexity : Fluorinated and dichlorophenyl derivatives require specialized reagents (e.g., elemental sulfur, fluorinated precursors) , while the target compound might be synthesized via reductive amination or nucleophilic substitution.
Key Observations :
- Pd-Catalyzed Methods: Jafarpour and Ashtiani (2009) demonstrated efficient one-step synthesis of imidazo[5,1-a]isoquinolines via tandem alkylation-arylation, suggesting a viable route for the target compound .
Biological Activity
Introduction
The compound (3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol is an organic molecule notable for its unique imidazoisoquinoline structure, which is often linked to various pharmacological properties. This article explores its biological activity, including antimicrobial and anticancer effects, through a review of recent research findings and case studies.
- Molecular Formula : C14H15N3O
- Molecular Weight : 241.29 g/mol
- CAS Number : 185016-97-1
- IUPAC Name : [3-(dimethylamino)imidazo[5,1-a]isoquinolin-1-yl]methanol
Structure
The compound features a dimethylamino group that enhances solubility and biological activity, along with a methanol moiety that can participate in hydrogen bonding interactions. This structural complexity allows for diverse interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, thereby exhibiting significant anticancer activity. For instance, the compound's mechanism of action involves binding to molecular targets that modulate signaling pathways critical for tumor growth.
Case Study: Enzyme Inhibition
A study evaluated the inhibitory effects of various imidazoisoquinoline derivatives on cancer-related enzymes. The results indicated that derivatives similar to This compound demonstrated IC50 values ranging from 50.0 µM to 268.25 µM against certain enzymes associated with tumorigenesis .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may exhibit significant activity against a range of bacterial strains, indicating potential as a therapeutic agent in treating infections.
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) studies have been conducted to understand how variations in the compound's structure influence its biological activity. These studies suggest that modifications to the imidazoisoquinoline core can enhance or diminish its pharmacological effects.
Interaction Studies
Interaction studies using techniques such as surface plasmon resonance have provided insights into how This compound interacts with biological macromolecules. These studies are crucial for understanding the binding affinities and kinetics of the compound with various targets, which can inform further drug development efforts.
Comparative Analysis with Related Compounds
A comparison table of structurally related compounds is provided below:
| Compound Name | Notable Characteristics |
|---|---|
| 2-Methyl-6-phenylnicotinic acid | Known for neuroprotective effects |
| 4-Dimethylaminobenzaldehyde | Used as a reagent in organic synthesis |
| 3-Aminoisoquinoline | Exhibits anticancer properties |
This table illustrates the diversity within this class of molecules and highlights the unique attributes of This compound , particularly its potential therapeutic applications.
Q & A
Q. What are the common synthetic routes for (3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol, and how do reaction conditions influence yield?
The compound is synthesized via silver-catalyzed intramolecular cyclization starting from 2-(2-ethynylphenyl)imidazo[1,2-a]pyridines. Key steps include:
- Catalytic system : AgOTf (silver trifluoromethanesulfonate) and LiOTf (lithium trifluoromethanesulfonate) in methanol at room temperature, achieving planar π-conjugated skeletons confirmed by X-ray diffraction .
- Solvent effects : Methanol enhances fluorescence properties (λem = 420–450 nm) and mitochondrial specificity in cell staining assays .
- Yield optimization : Silica gel as an additive improves reaction efficiency by stabilizing intermediates.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- X-ray crystallography : Confirms planar fused heterocyclic systems and π–π stacking interactions in the solid state .
- Spectroscopic techniques :
- NMR : Assigns proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm).
- Mass spectrometry : Validates molecular weight (e.g., [M+H]<sup>+</sup> peaks).
- Fluorescence profiling : Emission at 437 nm (in methanol/HEPES buffer) confirms electronic conjugation .
Q. What are the primary fluorescence properties of this compound, and how are they applied in cellular imaging?
- Emission range : 420–450 nm in methanol, with a Stokes shift suitable for mitochondrial staining .
- Mitochondrial specificity : Demonstrated in live-cell assays using co-localization with commercial dyes (e.g., MitoTracker) .
- Quenching applications : Fluorescence turn-off responses for Cu<sup>2+</sup> and Pd<sup>2+</sup> detection (LOD = 0.24–0.35 μM) via metal coordination .
Advanced Research Questions
Q. How can computational methods resolve contradictions in fluorescence data across substituent variations?
- DFT/TDDFT modeling : Explains red-shifted UV-vis spectra upon metal binding (e.g., Cu<sup>2+</sup> coordination alters HOMO-LUMO gaps) .
- Substituent effects : Electron-donating groups (e.g., -OCH3) enhance fluorescence intensity, while electron-withdrawing groups (e.g., -NO2) reduce quantum yields. Discrepancies arise from solvent polarity and aggregation effects .
Q. What mechanistic insights guide the design of selective ion sensors using this compound?
- Binding stoichiometry : Job’s plot analysis confirms a 2:1 (ligand:metal) ratio for Cu<sup>2+</sup> and Pd<sup>2+</sup>, forming [Cu(L)2H2O] and [Pd(L)2] complexes .
- Selectivity optimization : Competing ions (e.g., Zn<sup>2+</sup>, Fe<sup>3+</sup>) are excluded via steric hindrance from the dimethylamino group and π-backbone rigidity .
Q. How does reaction solvent choice impact the compound’s bioactivity and crystallinity?
- Methanol vs. DMF : Methanol improves crystallinity (evidenced by sharp XRD peaks) and mitochondrial targeting, while DMF increases solubility but reduces fluorescence due to aggregation .
- pH sensitivity : Stability in pH 4–10 ensures applicability in physiological environments without decomposition .
Methodological Considerations
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Purification : Column chromatography (hexane/ethyl acetate/methanol gradients) removes unreacted imidazo precursors.
- Catalyst recycling : Silver triflate recovery via aqueous extraction reduces costs .
Q. How can researchers validate the mitochondrial localization of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
